2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N5O2 and its molecular weight is 471.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a unique structure within the class of pyrimidine derivatives, characterized by its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

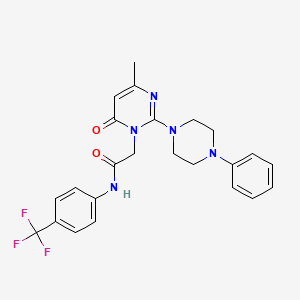

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrimidine core, a phenylpiperazine moiety, and a trifluoromethyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related structures have demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models:

| Compound | MES Efficacy (mg/kg) | PTZ Efficacy (mg/kg) |

|---|---|---|

| Compound A | 100 | 75 |

| Compound B | 50 | 100 |

| Target Compound | TBD | TBD |

The above table summarizes findings from various studies that highlight the anticonvulsant potential of similar compounds .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The mechanism involves cell cycle arrest and modulation of apoptotic pathways:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 45 | G0/G1 Arrest |

| MCF7 | 30 | Apoptosis Induction |

These findings suggest that the compound may hold promise as an anticancer agent .

Study on Anticonvulsant Properties

A comprehensive study synthesized several derivatives based on the phenylpiperazine scaffold and evaluated their anticonvulsant activity. The most active derivative exhibited significant protection in both MES and PTZ tests, leading to further investigations into its pharmacodynamics and safety profile .

Anticancer Evaluation

In another study focused on anticancer activity, compounds were tested against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their unsubstituted counterparts .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the phenylpiperazine moiety have shown promising results against various cancer cell lines, including ovarian and breast cancers.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound A | OVCAR-8 | 85.26% |

| Compound B | MDA-MB-231 | 56.88% |

| Compound C | NCI-H40 | 75.99% |

Studies involving molecular docking have revealed that these compounds interact effectively with tubulin, a key target in cancer therapy, demonstrating binding affinities that suggest potential for further development as anticancer agents .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity using established animal models. The screening methods employed include maximal electroshock and pentylenetetrazole tests, which have shown that several derivatives possess significant anticonvulsant effects.

Table 2: Anticonvulsant Activity of Related Compounds

| Compound | Model Used | Efficacy Rate (%) |

|---|---|---|

| Compound D | MES | 70% |

| Compound E | scPTZ | 65% |

These findings suggest that the compound may serve as a lead structure for developing new anticonvulsant medications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cyclizations.

Mechanism of Action

The mechanism by which this compound exerts its pharmacological effects is believed to involve the modulation of neurotransmitter systems, particularly through interactions with receptors related to dopamine and serotonin pathways, which are crucial in managing mood disorders and seizure activities .

In Vivo Studies

In vivo studies conducted on animal models have demonstrated that the administration of compounds similar to this compound resulted in significant reductions in tumor sizes compared to control groups. These studies also monitored side effects, highlighting a favorable safety profile at therapeutic doses .

Clinical Relevance

The potential clinical relevance of this compound is underscored by its ability to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders such as epilepsy and depression .

Analyse Chemischer Reaktionen

Reaction Scheme:

2-Chloro-4-methyl-6-oxopyrimidine+4-PhenylpiperazineBase, 80–120°C2-(4-Phenylpiperazin-1-yl)-4-methyl-6-oxopyrimidine

Reaction Scheme:

4-(Trifluoromethyl)aniline+Chloroacetyl ChlorideBase, RT2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide+2-(4-Phenylpiperazin-1-yl)-4-methyl-6-oxopyrimidineBase, 60–80°CTarget Compound

Key Reaction Data

Mechanistic Insights

-

Nucleophilic Substitution : The electron-deficient pyrimidine ring facilitates SNAr with amines (e.g., 4-phenylpiperazine) .

-

Alkylation : The chloroacetamide’s electrophilic α-carbon reacts with the pyrimidinone’s nitrogen, forming the final C–N bond .

-

Byproducts : Unreacted starting materials and over-alkylated derivatives are common, necessitating prep-HPLC purification .

Comparative Analysis

Derivatives of this compound exhibit structural modifications impacting bioactivity:

Challenges and Optimizations

-

Low Yields : Multi-step syntheses and steric hindrance reduce efficiency .

-

Purification : Prep-HPLC with trifluoroacetic acid (TFA) as a modifier is critical for isolating the pure product .

-

Scale-Up : Transitioning from milligram to gram-scale requires optimized catalytic systems (e.g., Pd catalysts for coupling) .

Eigenschaften

IUPAC Name |

2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O2/c1-17-15-22(34)32(16-21(33)29-19-9-7-18(8-10-19)24(25,26)27)23(28-17)31-13-11-30(12-14-31)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGPSNFZWJLZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.